REACTION_CXSMILES
|
[C:1]([C:4]([NH:9][C:10]([C:12]1[C:21]([C:22]([OH:24])=[O:23])=[CH:20][C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]=1)=O)([CH3:8])[CH:5]([CH3:7])[CH3:6])(=[O:3])[NH2:2].[OH-].[Na+].Cl>O>[CH:5]([C:4]1([CH3:8])[C:1](=[O:3])[NH:2][C:10]([C:12]2[C:21]([C:22]([OH:24])=[O:23])=[CH:20][C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[N:13]=2)=[N:9]1)([CH3:7])[CH3:6] |f:1.2|
|
Name
|
2-[(1-carbamoyl-1,2-dimethylpropyl)carbamoyl]-3-quinolinecarboxylic acid
|
Quantity
|
0.152 mol
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C(C(C)C)(C)NC(=O)C1=NC2=CC=CC=C2C=C1C(=O)O
|
Name
|
|
Quantity
|
0.06 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated at 75° to 80° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
added in small increments
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered
|
Type
|
WASH
|
Details
|
washed with water, air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetone
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1(N=C(NC1=O)C1=NC2=CC=CC=C2C=C1C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |